molecular formula C17H19N3O3 B4759859 1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid

1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B4759859
M. Wt: 313.35 g/mol
InChI Key: PQKTYMKEYJVMEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid, also known as MPPC, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPC is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the brain. By blocking the activity of this receptor, 1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid can modulate the release of dopamine, a neurotransmitter that plays a key role in regulating mood, motivation, and movement.
Biochemical and Physiological Effects:
1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release, the inhibition of dopamine D3 receptor-mediated signaling, and the induction of apoptosis in certain cancer cells. These effects make 1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid a valuable tool for studying the role of dopamine in various physiological processes, as well as for developing new treatments for neurological disorders and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid in lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to study the specific effects of this receptor without interfering with other neurotransmitter systems. However, 1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid also has some limitations, such as its relatively low potency and the potential for off-target effects at higher concentrations.

Future Directions

There are many potential future directions for research on 1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid, including the development of more potent and selective analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in neurological disorders and cancer. Overall, 1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid represents a promising avenue for scientific research, with the potential to yield valuable insights into the complex biochemical and physiological processes that underlie human health and disease.

Scientific Research Applications

1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the most promising applications of 1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid is in the field of neuroscience, where it has been shown to act as a selective antagonist of the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological disorders, such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

1-methyl-3-(2-phenylpiperidine-1-carbonyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-19-11-13(17(22)23)15(18-19)16(21)20-10-6-5-9-14(20)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKTYMKEYJVMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCCCC2C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-[(2-phenylpiperidin-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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